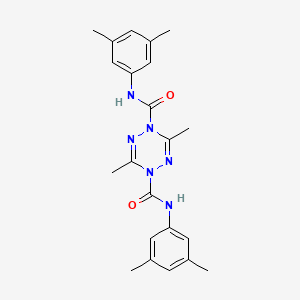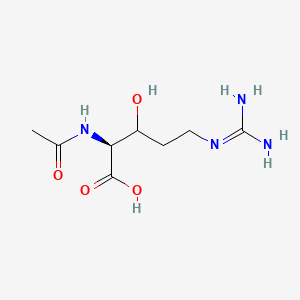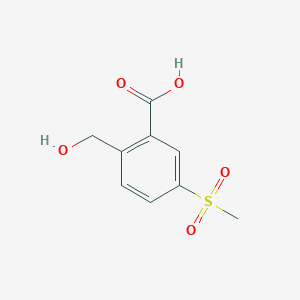![molecular formula C9H13N5 B13937946 2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- is a chemical compound with a complex structure that includes a pyrazine ring, a carbonitrile group, and an amino group attached to a methylpropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method involves the use of iodide and tert-butyl hydroperoxide (TBHP) as oxidants in an aqueous ammonia solution. The reaction is carried out at elevated temperatures, around 60°C, and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: TBHP in the presence of iodide.
Reduction: LiAlH4 in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can lead to the formation of amines.
Aplicaciones Científicas De Investigación
2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mecanismo De Acción
The mechanism of action of 2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
2-Pyrazinecarbonitrile: Lacks the amino and methylpropyl groups.
Uniqueness
2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H13N5 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
3-[(2-amino-2-methylpropyl)amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H13N5/c1-9(2,11)6-14-8-7(5-10)12-3-4-13-8/h3-4H,6,11H2,1-2H3,(H,13,14) |
Clave InChI |
ICYZFOXLFQHYPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=NC=CN=C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)


![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)

![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)




![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)



